

BP Fluor 488 for STORM Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BP Fluor 488**

Cat. No.: **B15555275**

[Get Quote](#)

For researchers, scientists, and drug development professionals venturing into super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality Stochastic Optical Reconstruction Microscopy (STORM) images. This guide provides an objective comparison of **BP Fluor 488**'s performance for STORM imaging against other common alternatives in the green-yellow spectral range: Alexa Fluor 488, Atto 488, and Cy2. The information presented is based on available experimental data to aid in the selection of the most suitable fluorophore for your research needs.

Performance Comparison of Fluorophores for STORM

The effectiveness of a fluorophore in STORM imaging is determined by several key photophysical parameters. These include a high photon yield per switching event for precise localization, a low on-off duty cycle to ensure sparse activation of molecules, and high photostability to allow for the collection of a sufficient number of switching events for image reconstruction.

Based on available data, Atto 488 and Alexa Fluor 488 are considered high-performance dyes for STORM imaging in the 488 nm excitation range.^{[1][2]} **BP Fluor 488** is marketed as an equivalent to Alexa Fluor 488, exhibiting high fluorescence intensity and photostability.^{[3][4]} However, independent, peer-reviewed data on the performance of **BP Fluor 488** specifically in STORM imaging is currently limited. Therefore, the quantitative data for Alexa Fluor 488 is presented here as a proxy for **BP Fluor 488**, a claim that should be experimentally verified for

specific applications. Cy2 has been reported to be less photostable and is generally not recommended for STORM imaging.[3][5]

The following table summarizes the key performance metrics for these dyes based on published experimental data.

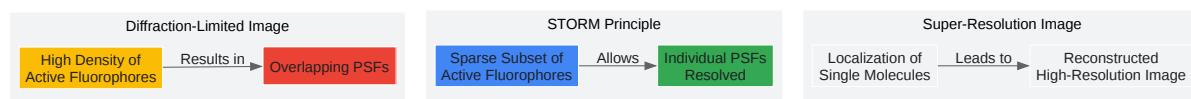
Fluorophore	Excitation Max (nm)	Emission Max (nm)	Photon Yield (photons/eV)	On-Off Duty Cycle	Key Characteristics for STORM
BP Fluor 488	499[3]	520[3]	No independent data available (Manufacturer claims high quantum yield)	No independent data available	Marketed as an Alexa Fluor 488 equivalent with high photostability. [3][4]
Alexa Fluor 488	495[1]	519[1]	~1193[1]	Low	High-performance dye for STORM, good photon yield and low duty cycle.[1][2]
Atto 488	501[1]	523[1]	~1341[1]	Low	Considered one of the highest performing dyes for 488nm-excitable STORM.[1][6]
Cy2	489[5]	506[5]	Not reported for STORM	Not reported for STORM	Generally poor performance and photostability in STORM; not

recommended
d.[\[1\]](#)

Experimental Methodologies

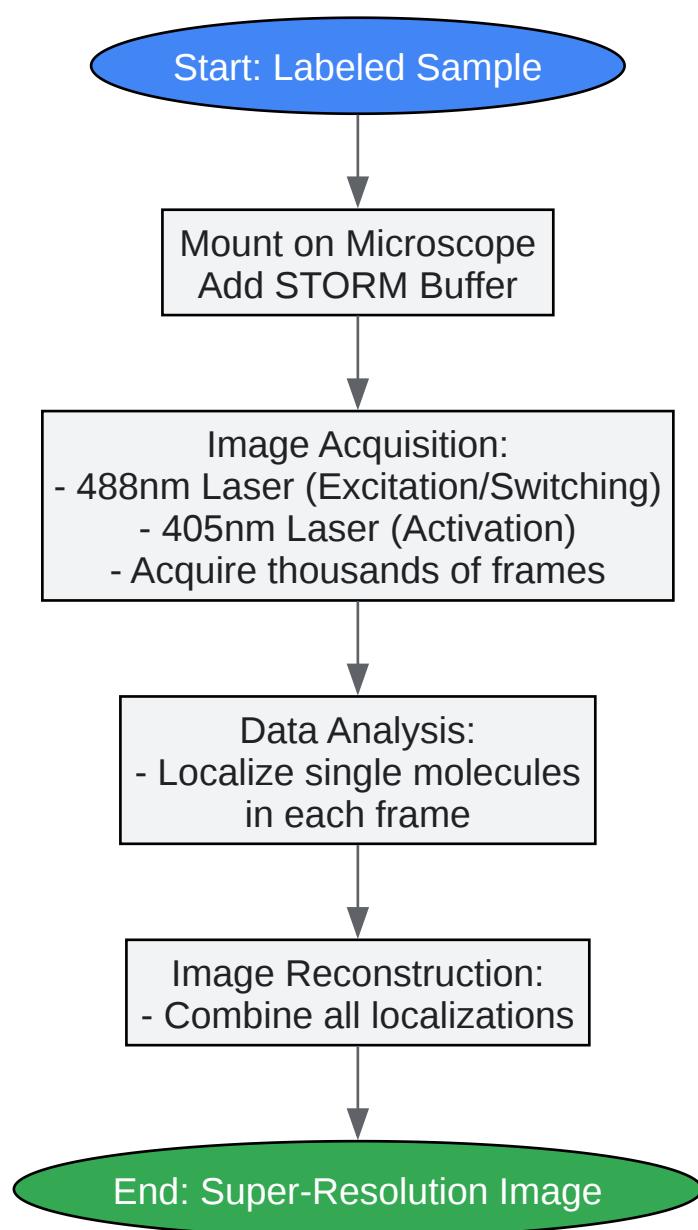
The data presented for Alexa Fluor 488 and Atto 488 is derived from studies employing standard STORM imaging protocols. A typical experimental workflow is outlined below.

Key Experimental Protocol: dSTORM Imaging of Microtubules


This protocol is a generalized representation based on common practices in the field.

- Sample Preparation:
 - Cells (e.g., BS-C-1) are cultured on coverslips.
 - Fixation is performed using a solution of paraformaldehyde and glutaraldehyde.
 - The sample is permeabilized with a detergent like Triton X-100.
 - Immunostaining is carried out using a primary antibody against the target (e.g., α -tubulin) followed by a secondary antibody conjugated to the fluorophore of interest (e.g., Alexa Fluor 488).
- Imaging Buffer Preparation:
 - A standard STORM imaging buffer is prepared containing an enzymatic oxygen scavenging system (GLOX) and a thiol, such as mercaptoethylamine (MEA).[\[1\]](#)
 - The buffer composition is critical for inducing the photoswitching of the fluorophores. For Alexa Fluor 488 and Atto 488, a buffer containing MEA is often preferred.[\[1\]](#)
- STORM Imaging:
 - The coverslip with the labeled sample is mounted on a microscope equipped for total internal reflection fluorescence (TIRF) imaging.

- A high-power 488 nm laser is used to excite the fluorophores and induce their transition into a dark state.
- A low-power 405 nm laser can be used to reactivate a sparse subset of fluorophores back to the fluorescent state in each frame.
- A series of thousands of images (frames) are acquired with a sensitive EMCCD camera.
- Data Analysis and Image Reconstruction:
 - Each frame in the acquired image series is analyzed to identify and localize the center of the point spread function (PSF) of individual fluorescent molecules with sub-pixel accuracy.
 - The localizations from all frames are then compiled to reconstruct a super-resolution STORM image of the underlying structure.


Visualizing the STORM Workflow

The following diagrams illustrate the fundamental principles and workflows involved in a typical STORM experiment.

[Click to download full resolution via product page](#)

Fig. 1: Conceptual diagram of the STORM principle.

[Click to download full resolution via product page](#)

Fig. 2: A simplified experimental workflow for STORM imaging.

Conclusion

For researchers seeking a reliable fluorophore for STORM imaging in the 488 nm range, Atto 488 and Alexa Fluor 488 have demonstrated excellent performance with high photon yields and low on-off duty cycles, critical for achieving high-resolution images. While **BP Fluor 488** is presented as a cost-effective equivalent to Alexa Fluor 488, there is a current lack of independent, peer-reviewed data to confirm its performance in the specific context of STORM

imaging. Therefore, while it may be a suitable alternative, direct experimental validation is highly recommended. Cy2 is generally not a suitable candidate for STORM due to its lower photostability. The selection of the appropriate dye will ultimately depend on the specific experimental requirements, including the desired resolution, and the available imaging setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microscopyu.com [microscopyu.com]
- 3. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 4. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BP Fluor 488 for STORM Imaging: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555275#performance-of-bp-fluor-488-in-storm-imaging>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com